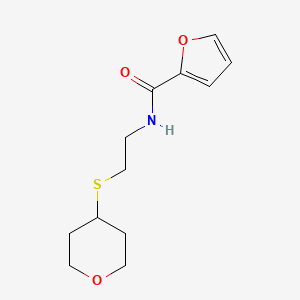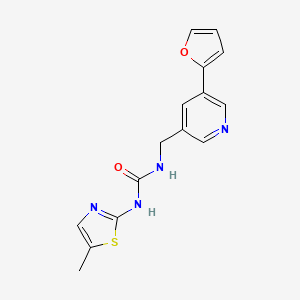
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea, also known as FMPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of furan-2-ylpyridine and 5-methylthiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives, demonstrating methodologies that could potentially include compounds similar to the one . These derivatives were synthesized through reactions involving compounds like furan and thiophene, which are structurally related to the compound of interest (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Phukan and Baruah (2016) explored conformational adjustments over synthons of urea and thiourea-based assemblies, which could inform the structural dynamics and potential reactivity of the compound under study. Their work highlights the importance of molecular structure on the self-assembly and potential applications of such compounds (Phukan & Baruah, 2016).
Potential Applications
Staroń et al. (2019) conducted a virtual screening campaign that led to the discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. Although the compound was not directly mentioned, the methodology and the chemical scaffold used in their research could be relevant for designing compounds with specific biological activities (Staroń et al., 2019).
Shankar et al. (2017) synthesized novel urea derivatives and evaluated them for antimicrobial activity and cytotoxicity, suggesting that similar compounds might possess bioactive properties that could be harnessed for therapeutic applications (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Eigenschaften
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-18-15(22-10)19-14(20)17-8-11-5-12(9-16-7-11)13-3-2-4-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFDMWPAEENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

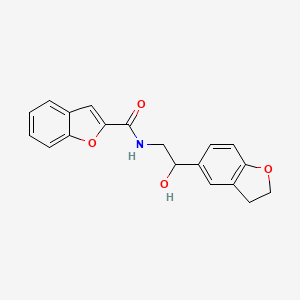
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2625384.png)

![2-Oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2625387.png)
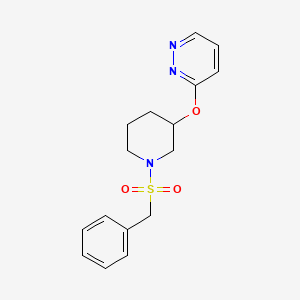

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)
![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)
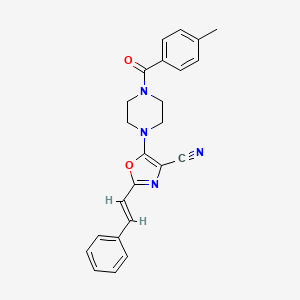
![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)
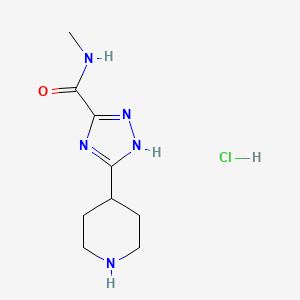
![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)
